molecular formula C8H8ClFN2O B1425626 N-(2-amino-5-chloro-4-fluorophenyl)acetamide CAS No. 218456-61-2

N-(2-amino-5-chloro-4-fluorophenyl)acetamide

Cat. No.: B1425626
CAS No.: 218456-61-2
M. Wt: 202.61 g/mol
InChI Key: MIKYTWIYRCVNRL-UHFFFAOYSA-N
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Description

N-(2-amino-5-chloro-4-fluorophenyl)acetamide (CAS 218456-61-2) is a high-purity organic compound with the molecular formula C 8 H 8 ClFN 2 O and a molecular weight of 202.61 g/mol . This chemical serves as a versatile building block and key intermediate in synthetic organic chemistry, particularly in the development of more complex heterocyclic structures with potential biological activity . Its significant research value lies in its investigated pharmacological properties; the compound has demonstrated notable in vitro antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and moderate effectiveness against Candida albicans . Furthermore, it has been explored for its anticancer properties, showing efficacy with IC 50 values ranging from 10 to 15 µM against various human cancer cell lines, including breast (MCF-7), colon (HCT116), and ovarian (A2780) cancers, where it has been observed to induce apoptosis . The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro) substituents on the phenyl ring makes it a valuable scaffold for Structure-Activity Relationship (SAR) studies and for creating compound libraries in drug discovery efforts . The compound can be synthesized from 2-chloro-4-fluoroaniline through sequential nitration, reduction of the nitro group to an amino group, and final acetylation with acetic anhydride . Researchers utilize this acetamide derivative as a critical precursor in medicinal chemistry and pharmaceutical investigations to develop new therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-(2-amino-5-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKYTWIYRCVNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Chloro-4-fluoroaniline

Objective: Introduce a nitro group at the 5-position of 2-chloro-4-fluoroaniline.

Procedure:

  • The starting material, 2-chloro-4-fluoroaniline , is dissolved in a suitable nitrating mixture, typically a mixture of concentrated nitric acid and sulfuric acid.
  • The reaction is carried out under controlled temperature conditions, generally between 0-5°C, to prevent over-nitration.
  • The nitration selectively introduces a nitro group at the 5-position due to the activating effects of the amino group and the directing influence of the chloro and fluoro substituents.

Reaction Conditions:

Parameter Value
Temperature 0-5°C
Reagents HNO₃, H₂SO₄
Duration 1-2 hours

Outcome: Formation of 2-chloro-4-fluoro-5-nitroaniline .

Reduction of Nitro Group to Amino Group

Objective: Convert the nitro group to an amino group, yielding the target intermediate.

Procedure:

  • The nitro compound is subjected to catalytic hydrogenation or chemical reduction.
  • Common reducing agents include iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • The reaction is typically performed at room temperature or slightly elevated temperatures (~25-50°C).

Reaction Conditions:

Parameter Value
Reagent Fe/HCl or Pd/C/H₂
Temperature 25-50°C
Duration 4-8 hours

Outcome: Production of 2-amino-5-chloro-4-fluoroaniline .

Acetylation to Form N-(2-amino-5-chloro-4-fluorophenyl)acetamide

Objective: Acetylate the amino group to form the acetamide derivative.

Procedure:

  • The amino compound is reacted with acetic anhydride in an inert solvent such as pyridine or dichloromethane.
  • The reaction mixture is maintained at room temperature or slightly elevated (~20-25°C).
  • After completion, the mixture is quenched with water or dilute acid, and the product is isolated by filtration or extraction.

Reaction Conditions:

Parameter Value
Reagent Acetic anhydride
Solvent Pyridine or DCM
Temperature 20-25°C
Duration 2-4 hours

Outcome: Formation of This compound .

Data Table Summarizing the Preparation Methods

Step Reaction Reagents Conditions Product References
1 Nitration HNO₃, H₂SO₄ 0-5°C, 1-2 h 2-chloro-4-fluoro-5-nitroaniline ,
2 Reduction Fe/HCl or Pd/C/H₂ 25-50°C, 4-8 h 2-amino-5-chloro-4-fluoroaniline ,
3 Acetylation Acetic anhydride 20-25°C, 2-4 h This compound ,

Additional Considerations and Research Findings

  • Optimization: Reaction parameters such as temperature, solvent choice, and reagent equivalents are critical for maximizing yield and purity.
  • Industrial Scale-Up: Continuous flow reactors and process automation are employed to enhance scalability, reduce reaction times, and improve safety.
  • Purification: Techniques such as recrystallization, chromatography, and filtration are used post-synthesis to obtain high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

N-(2-amino-5-chloro-4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-5-chloro-4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Substituent Patterns and Molecular Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
N-(2-amino-5-chloro-4-fluorophenyl)acetamide NH₂ (2), Cl (5), F (4) ~202.6 High polarity due to -NH₂ and halogens; potential intermediate in drug synthesis
N-(3-chloro-4-fluorophenyl)acetamide Cl (3), F (4) ~187.6 Dihedral angle of 60.5° between aromatic rings; used in crystallography studies
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide Cl (4), hydroxyimino (-NOH) ~214.6 Intermediate for synthesizing 5-chloro-isatin
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Cl (4), CF₃ (2) ~237.6 Enhanced lipophilicity due to CF₃; used in agrochemical research
2-chloro-N-(2,4-dichlorophenyl)acetamide Cl (2,4); Cl on acetamide ~234.9 Higher halogen content increases metabolic stability

Key Observations :

  • Electron Effects: The amino group in the target compound enhances solubility in polar solvents compared to purely halogenated analogs (e.g., N-(3-chloro-4-fluorophenyl)acetamide) .
  • Biological Relevance : Halogen positioning (e.g., 5-Cl in the target vs. 3-Cl in ’s compound) may alter interactions with biological targets, such as enzymes or receptors .

Anti-Cancer Activity

Crystallographic and Structural Insights

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): The dihedral angle (60.5°) between aromatic rings facilitates crystal packing via N–H···O hydrogen bonds. In contrast, the target compound’s amino group may promote stronger intermolecular interactions, influencing solubility and melting points .
  • N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide (): The hydroxyl group enables hydrogen bonding, but the trichloro substitution reduces solubility compared to the target compound’s mono-halogenated structure .

Biological Activity

N-(2-amino-5-chloro-4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom on the phenyl ring. These substituents influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its application in medicinal chemistry and biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to penetrate bacterial cell membranes due to its lipophilic nature.

Table 1: Antimicrobial Activity of this compound

PathogenActivity Level
Staphylococcus aureusEffective
Escherichia coliModerately effective
Candida albicansModerate effectiveness

The compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while showing moderate effectiveness against E. coli and C. albicans .

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Efficacy of this compound

Cancer Cell LineIC50 (µM)Observations
MCF7 (Breast Cancer)15Decreased cell viability
HCT116 (Colon Cancer)12Induced apoptosis
A2780 (Ovarian Cancer)10Reduced tumor growth in xenografts

The compound exhibited IC50 values ranging from 10 to 15 µM across different cancer cell lines, indicating a promising potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets such as enzymes and receptors. The presence of the amino group enhances binding affinity to target sites, while the chloro and fluoro groups may modulate the compound's overall activity through electronic effects.

Case Studies

  • Case Study on Antimicrobial Activity : In a study assessing the antimicrobial efficacy against MRSA, this compound showed a zone of inhibition greater than 20 mm, indicating strong antimicrobial properties compared to standard antibiotics .
  • Case Study on Anticancer Activity : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction in models of breast and colon cancer, supporting its potential as a therapeutic agent .

Q & A

Q. Table 1: Example Reaction Conditions

ReactantReagentSolventTemperatureYield*
2-amino-5-chloro-4-fluoroanilineAcetyl chlorideCH₂Cl₂273 K70–85%
*Yields depend on purity of starting materials and reaction optimization.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ≈5.2 ppm, broad), and acetamide methyl (δ ≈2.1 ppm).
    • ¹³C NMR: Carbonyl (C=O, δ ≈168 ppm), aromatic carbons (δ 110–140 ppm), and methyl (δ ≈24 ppm).
  • IR Spectroscopy: Stretching vibrations for N-H (≈3300 cm⁻¹), C=O (≈1650 cm⁻¹), and aromatic C-Cl/C-F (≈700–500 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ matching the molecular formula (e.g., C₈H₇ClFN₂O) .

Note: Discrepancies in NH₂ proton signals may indicate incomplete acetylation or solvent interactions.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

  • Crystal System: Monoclinic (common for aromatic acetamides).
  • Hydrogen Bonding: N-H···O interactions stabilize the crystal lattice (e.g., N1—H1N···O1, ≈2.8 Å) .
  • Dihedral Angles: The acetamide group and aromatic ring typically form angles ≈10–85°, influencing molecular packing .

Methodological Tips:

  • Use SHELXL for refinement, constraining H-atoms in riding models .
  • Validate data with PLATON to check for twinning or disorder.

Advanced: How to address contradictions in NMR data during synthesis?

Answer:
Discrepancies (e.g., unexpected splits or shifts) may arise from:

Byproducts: Unreacted amine or over-acetylated derivatives.

Solvent Effects: DMSO-d₆ can broaden NH₂ signals.

Tautomerism: Amide-iminol equilibria in polar solvents.

Resolution Strategies:

  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with computational predictions (DFT-based NMR shifts).
  • Re-crystallize to isolate pure product and reacquire spectra .

Advanced: What computational methods predict biological interactions of this compound?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding with target proteins (e.g., enzymes with halogen-binding pockets).
  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., Fukui indices for reactivity).
  • MD Simulations: Assess stability of ligand-protein complexes in aqueous environments (NAMD/GROMACS) .

Q. Table 2: Example DFT Results

ParameterValue (eV)Significance
HOMO Energy-6.2Electrophilic reactivity
LUMO Energy-1.8Nucleophilic sites
Band Gap4.4Kinetic stability

Advanced: How to optimize reaction conditions to minimize byproducts?

Answer:

  • Temperature Control: Slow addition of acetyl chloride at ≤273 K reduces side reactions.
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency.
  • Workup: Acidic wash (HCl) removes unreacted amine; NaHCO₃ neutralizes excess acetyl chloride.
  • Purification: Gradient elution in flash chromatography (hexane/ethyl acetate) separates acetamide from diacetylated byproducts .

Advanced: What are the challenges in resolving crystal structures of halogenated acetamides?

Answer:

  • Disorder: Chloro/fluoro substituents may cause electron density ambiguities.
  • Twinned Crystals: Common in monoclinic systems; use CELL_NOW for integration.
  • Weak Diffraction: Halogen atoms increase absorption; apply multi-scan corrections (SADABS) .

Key Refinement Metrics:

  • R-factor ≤5% for high-resolution data.
  • Validate with CIF check (IUCr).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-amino-5-chloro-4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-amino-5-chloro-4-fluorophenyl)acetamide

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